

# 1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid molecular weight

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## Compound of Interest

Compound Name: 1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid

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## An In-Depth Technical Guide on 1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical compounds is paramount. This guide provides a detailed overview of **1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid**, a molecule of interest in various research and development applications.

## Molecular Data Summary

A clear presentation of quantitative data is essential for easy reference and comparison. The table below summarizes the key molecular information for **1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid**.

Parameter	Value
Molecular Formula	C <sub>8</sub> H <sub>10</sub> F <sub>3</sub> NO <sub>3</sub> [1][2]
Molecular Weight	225.17 g/mol [1][2]
CAS Number	126501-70-0 [1]

## Atomic Composition and Molecular Weight Calculation

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The table below details the atomic composition of **1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid** and the calculation of its molecular weight.

Element	Symbol	Count	Atomic Weight (amu)	Total Weight (amu)
Carbon	C	8	12.011[3][4]	96.088
Hydrogen	H	10	1.008[5][6][7]	10.080
Fluorine	F	3	18.998[8][9][10][11]	56.994
Nitrogen	N	1	14.007[12][13][14][15]	14.007
Oxygen	O	3	15.999[16][17][18][19]	47.997
Total			225.166	

## Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. While specific experimental protocols for this exact molecule are not readily available in the public domain, a general procedure for the synthesis of similar N-trifluoroacetylated piperidine compounds can be outlined.

### General Synthesis of N-Trifluoroacetyl Piperidine Derivatives:

A common method for the introduction of a trifluoroacetyl group to a piperidine ring involves the reaction of the parent piperidine compound with a trifluoroacetylating agent.

#### Materials:

- Piperidine-4-carboxylic acid
- Trifluoroacetic anhydride

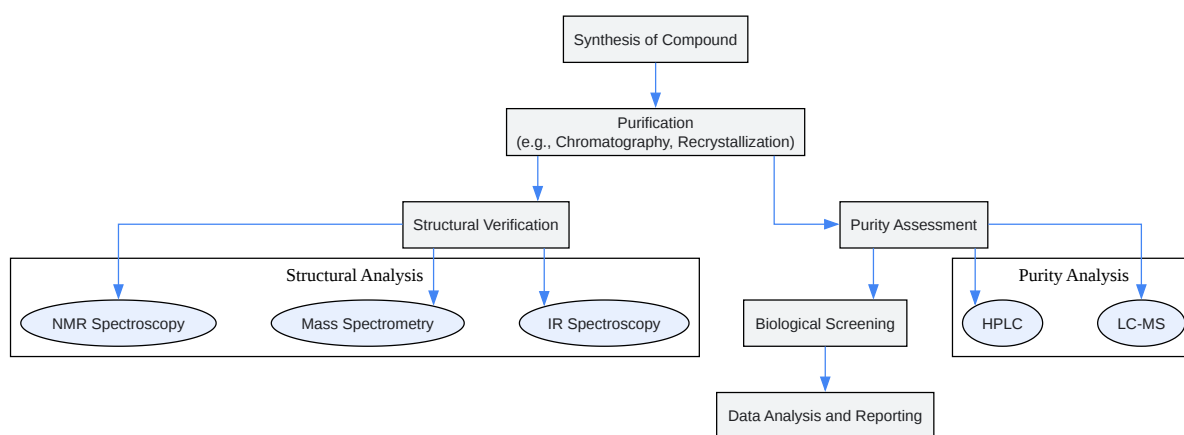
- Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
- Inert gas atmosphere (e.g., nitrogen, argon)
- Magnetic stirrer and stirring bar
- Ice bath
- Standard laboratory glassware

Procedure:

- Dissolve piperidine-4-carboxylic acid in the anhydrous aprotic solvent in a round-bottom flask under an inert gas atmosphere.
- Cool the solution in an ice bath to 0-5 °C.
- Slowly add trifluoroacetic anhydride dropwise to the stirred solution.
- Allow the reaction mixture to slowly warm to room temperature and continue stirring for a specified period (typically several hours to overnight).
- Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
- Extract the product into an organic solvent.
- Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.
- Purify the crude product using a suitable technique, such as column chromatography or recrystallization, to obtain the final **1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid**.

## Logical Workflow for Compound Analysis

The following diagram illustrates a typical workflow for the analysis and characterization of a synthesized chemical compound like **1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid**.



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Caption: Workflow for Synthesis and Analysis.

This guide provides a foundational understanding of **1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid**. For further in-depth research, it is recommended to consult specialized chemical databases and peer-reviewed scientific literature.

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